N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-oxadiazoles.
Preparation Methods
The synthesis of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This method allows for the formation of the oxadiazole ring, which is a key structural component of the compound.
Chemical Reactions Analysis
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE can be compared with other similar compounds, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains the oxadiazole ring and exhibits similar chemical properties.
1,2,4-Oxadiazoles: These compounds are known for their anti-infective activities and are structurally related to N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE.
The uniqueness of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRIDINECARBOXAMIDE lies in its specific structural configuration, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-9-12(15-18-11(2)22-20-15)6-7-13(10)19-16(21)14-5-3-4-8-17-14/h3-9H,1-2H3,(H,19,21) |
InChI Key |
JXOBYWNJIYVOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.